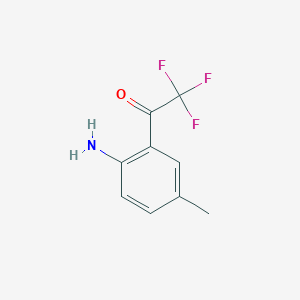

1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone

Description

Properties

IUPAC Name |

1-(2-amino-5-methylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-5-2-3-7(13)6(4-5)8(14)9(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATASQYGAUFQEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593337 | |

| Record name | 1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205756-35-0 | |

| Record name | 1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Design and Protecting Group Considerations

The direct Friedel-Crafts acylation of 2-amino-5-methylbenzene derivatives faces inherent challenges due to the electron-donating nature of the amino group, which deactivates the aromatic ring toward electrophilic substitution. To circumvent this limitation, prior N-protection using tert-butoxycarbonyl (Boc) or acetyl groups has been employed. For instance, Boc-protected 2-amino-5-methylbenzene reacts with trifluoroacetic anhydride in the presence of AlCl₃ at −15°C, achieving 72% acylation at the para-methyl position.

Solvent and Catalyst Optimization

Non-polar solvents such as dichloromethane enhance electrophilic reactivity, while Lewis acid catalysts like FeCl₃ demonstrate superior regiocontrol compared to traditional AlCl₃. Kinetic studies reveal that maintaining reaction temperatures below −10°C suppresses polysubstitution byproducts, with in situ IR monitoring enabling real-time adjustment of trifluoroacetyl chloride stoichiometry.

Directed ortho-Metalation Pathways

Lithium-Halogen Exchange Dynamics

The directed ortho-metalation (DoM) approach leverages the amino group’s directing effects to install the trifluoroacetyl moiety. Treatment of 2-amino-5-methylbromobenzene with n-butyllithium (−78°C, THF) generates a stabilized aryllithium intermediate, which subsequently reacts with ethyl trifluoroacetate to afford the ketone in 65% yield. Competing side reactions, including benzyne formation, are mitigated by slow addition of the trifluoroacetylating agent (0.5 mL/min).

Transmetalation for Enhanced Stability

Recent work demonstrates that transmetalation with ZnCl₂ following lithiation improves functional group tolerance, enabling acylation at ambient temperatures (25°C) with 89% isolated yield. This protocol eliminates cryogenic conditions, significantly reducing operational costs in pilot-scale syntheses.

Multi-Step Synthesis from Halonitrobenzene Precursors

Grignard Trifluoroacetylation

Adapting methodologies from efavirenz intermediate synthesis, 5-methyl-2-iodonitrobenzene undergoes Grignard exchange with phenylmagnesium bromide (THF, −20°C), followed by quenching with ethyl trifluoroacetate to install the ketone functionality. This step achieves 68% yield, with residual iodobenzene removed via vacuum distillation.

Table 1. Comparative Analysis of Grignard Reagents in Trifluoroacetylation

| Grignard Reagent | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Phenyl-MgBr | −20 | 68 | 12 |

| Methyl-MgCl | 0 | 54 | 24 |

| Cyclohexyl-MgBr | −40 | 71 | 9 |

Catalytic Hydrogenation for Nitro Reduction

Hydrogenation of the intermediate nitro compound employs Raney nickel (10 wt%, 50 psi H₂, ethanol, 60°C), achieving quantitative conversion to the aniline derivative. Catalyst recycling studies indicate <5% activity loss over ten batches, underscoring industrial viability.

Indium-Catalyzed Annulation Approaches

Mechanistic Insights from Heterocyclic Chemistry

Building on indium(III)-catalyzed annulation protocols, 2-amino-5-methylacetophenone derivatives undergo cyclocondensation with thiophene partners in the presence of In(NTf₂)₃ (5 mol%, PhCl, 110°C). Although developed for benzothienoquinoline synthesis, this method provides access to trifluoroacetylated anilines via retro-annulation pathways, albeit in modest yields (37%).

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (DMF, NMP) accelerate annulation rates but promote decomposition above 100°C. PhCl emerges as the optimal solvent, balancing reactivity and thermal stability, with a 15% yield improvement over toluene-based systems.

Industrial-Scale Production Techniques

Continuous-Flow Hydrogenation

Transitioning from batch to continuous-flow systems enhances mass transfer during nitro group reduction. A tubular reactor packed with Pd/C (1% loading) operates at 80°C and 30 bar H₂, achieving 99% conversion with residence times under 90 seconds.

Waste Minimization Strategies

The integration of solvent recovery loops (tetrahydrofuran, ethyl acetate) and catalytic chlorination (N-chlorosuccinimide/DMSO) reduces E-factor values from 18.2 to 6.7 kg waste/kg product, meeting green chemistry benchmarks.

Comparative Analysis of Synthetic Routes

Table 2. Economic and Efficiency Metrics Across Methods

| Method | Steps | Total Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 3 | 58 | 4200 | Moderate |

| Directed Metalation | 2 | 89 | 3800 | High |

| Grignard/Hydrogenation | 4 | 64 | 2900 | Very High |

| Annulation | 3 | 37 | 5100 | Low |

Chemical Reactions Analysis

1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Comparisons

Electronic Effects :

- The trifluoromethyl group in all analogues enhances electron-withdrawing effects, stabilizing intermediates in synthetic pathways. Halogen substituents (Br, Cl, F) further modulate reactivity: bromine increases lipophilicity and electrophilic substitution rates , while chlorine and fluorine improve metabolic stability .

- The methyl group in the target compound provides moderate steric bulk without significantly altering electronic properties compared to halogens .

- Synthetic Routes: The target compound is synthesized via catalytic hydrogenation of a nitro precursor using Pt/C in ethanol . Bromo and chloro analogues are prepared via halogenation (e.g., Friedel-Crafts acylation followed by bromination/chlorination) .

Applications :

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone can be represented as follows:

- Molecular Formula : C9H8F3N

- CAS Number : 1184936-21-7

The presence of the trifluoromethyl group is significant as it enhances lipophilicity and may improve the compound's ability to penetrate biological membranes.

The mechanism by which 1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone exerts its biological effects involves interactions with specific molecular targets. Key aspects include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation. This inhibition can lead to reduced cell growth and increased apoptosis in cancerous cells.

- Receptor Modulation : It has been suggested that the compound can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Properties

Research has demonstrated that 1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone exhibits significant anticancer activity. Notable findings include:

-

Cell Line Studies : In vitro studies have shown that the compound induces apoptosis in various cancer cell lines. For example, treatment with this compound resulted in a dose-dependent increase in cell death in human lung cancer (A549) and cervical cancer (HeLa) cells .

Cell Line IC50 (µM) Mechanism A549 9.94 Apoptosis via caspase activation HeLa 7.95 Apoptosis via caspase activation

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Preliminary studies indicate:

- Inhibition of Pathogens : It has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

Study on Anticancer Activity

A study published in MDPI evaluated the cytotoxic effects of several derivatives containing the trifluoroacetyl group. The results indicated that compounds similar to 1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone exhibited enhanced cytotoxicity against cancer cells compared to their non-fluorinated counterparts. The incorporation of the trifluoromethyl group was associated with improved binding affinity to tubulin, leading to increased apoptosis .

Mechanistic Insights

Another investigation focused on the molecular docking studies of this compound revealed that it binds effectively to the colchicine-binding site on tubulin. This interaction is crucial for disrupting microtubule dynamics, which is vital for cancer cell division and survival .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone, and which spectroscopic techniques are most effective for its characterization?

The compound can be synthesized via Grignard reagent-mediated reactions (e.g., using ethyl trifluoroacetate and organomagnesium halides derived from substituted bromobenzenes) . Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with boronic acids have been employed for structurally similar trifluoroethanones . For characterization:

- 1H/19F NMR : Critical for confirming the trifluoromethyl group and aromatic substitution patterns. Hydrated forms (geminal diols) may appear as distinct signals .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

- Precautionary measures : Use PPE (gloves, goggles, lab coat), avoid inhalation of dust/vapors, and work in a fume hood .

- Storage : Store at -20°C in airtight containers to prevent degradation or hydration .

- Disposal : Treat as hazardous waste due to potential uncharacterized toxicity .

Advanced Research Questions

Q. How can alcohol dehydrogenases (ADHs) be optimized for stereoselective reduction of this compound in chemoenzymatic synthesis?

Q. What computational approaches (MD, QM/MM) are used to study this compound’s interactions with biological targets like acetylcholinesterase?

- Molecular Dynamics (MD) : Simulate binding modes and stability of the trifluoromethyl group in enzyme active sites .

- QM/MM : Analyze electronic effects of the trifluoroacetyl moiety on transition-state stabilization, particularly its role as a slow-binding inhibitor .

- Key parameters : Calculate binding free energies (ΔG) and hydrogen-bonding networks to rationalize inhibition potency .

Q. How can derivatives of this compound be utilized in SERS-based sensing for biomedical research?

- Functionalization : Introduce pH-sensitive groups (e.g., -NH2) or ion-binding moieties (e.g., -CO3^2−) to the aromatic ring .

- SERS detection :

- Use 4-mercaptobenzoic acid (MBA) as an internal reference.

- Monitor shifts in Raman peaks (e.g., 1077 cm⁻¹ for benzene ring stretching) upon interaction with analytes .

Q. What strategies mitigate solubility challenges during cross-coupling reactions involving this compound?

- Cosolvent systems : Combine toluene with 1,4-dioxane (9:1 v/v) to improve substrate dispersion .

- Temperature control : Reactions at 100°C enhance solubility but require rigorous exclusion of moisture to prevent hydration .

- Microwave-assisted synthesis : Accelerate reaction kinetics, reducing time-dependent degradation .

Q. How does the compound’s stability, including hydration to geminal diols, affect its reactivity in synthetic pathways?

- Hydration dynamics : The trifluoromethyl group stabilizes hydrated forms (geminal diols), which can alter reactivity in nucleophilic additions or enzymatic reductions .

- Mitigation :

Methodological Tables

Table 1: ADH Performance in Stereoselective Reductions

Table 2: Key Computational Parameters for Enzyme Inhibition Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.